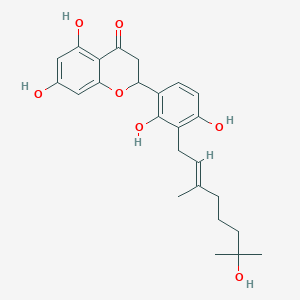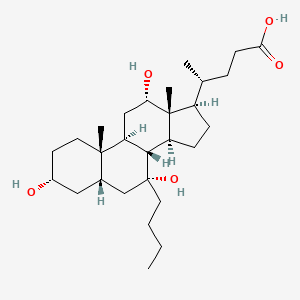
TGR5 agonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TGR5 agonist 3 is a synthetic compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein bile acid receptor 1. TGR5 is a member of the G-protein-coupled receptor family and plays a significant role in regulating energy homeostasis, glucose metabolism, and bile acid homeostasis. This compound has emerged as a promising therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization One common synthetic route involves the use of 3-phenoxypyrazine-2-carboxamide derivativesThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
TGR5 agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific substituents on the phenoxypyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications.
科学研究应用
TGR5 agonist 3 has a wide range of scientific research applications, including:
作用机制
TGR5 agonist 3 exerts its effects by binding to the TGR5 receptor, which is a G-protein-coupled receptor. Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of Gαs proteins. This leads to the activation of downstream signaling pathways, including protein kinase A, nuclear factor kappa-B, and extracellular signal-regulated kinases. These pathways play crucial roles in regulating glucose metabolism, energy homeostasis, and inflammatory responses .
相似化合物的比较
Similar Compounds
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist with similar biological activity.
4-benzofuranyloxynicotinamide derivatives: A series of compounds with potent TGR5 agonistic activity.
[2-(2,5-dichlorophenoxy)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone: A non-steroidal TGR5 agonist with high efficacy.
Uniqueness
TGR5 agonist 3 is unique due to its specific structural features that confer high selectivity and potency towards the TGR5 receptor. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for the development of new derivatives with improved pharmacological properties .
属性
分子式 |
C28H48O5 |
|---|---|
分子量 |
464.7 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7-butyl-3,7,12-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C28H48O5/c1-5-6-12-28(33)16-18-14-19(29)11-13-26(18,3)22-15-23(30)27(4)20(8-9-21(27)25(22)28)17(2)7-10-24(31)32/h17-23,25,29-30,33H,5-16H2,1-4H3,(H,31,32)/t17-,18+,19-,20-,21+,22+,23+,25+,26+,27-,28-/m1/s1 |
InChI 键 |
WZSOJFRSTCSXOJ-WVAMBBLPSA-N |
手性 SMILES |
CCCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O)O |
规范 SMILES |
CCCCC1(CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


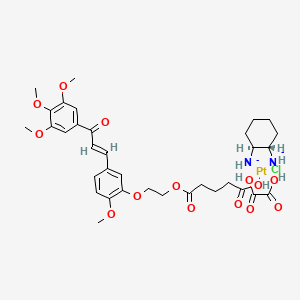
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)

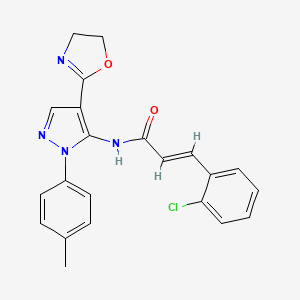
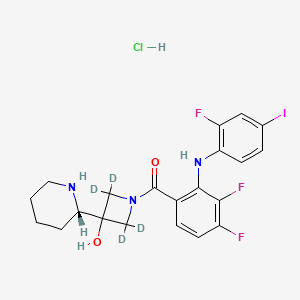
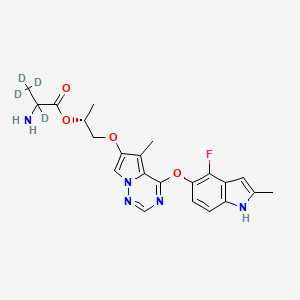
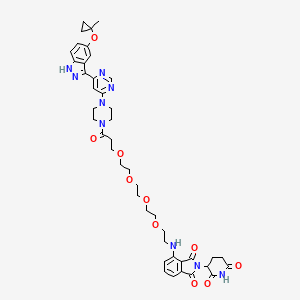
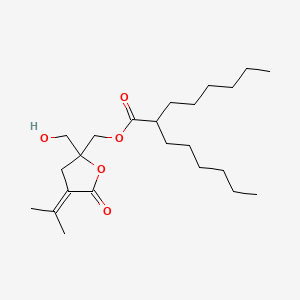

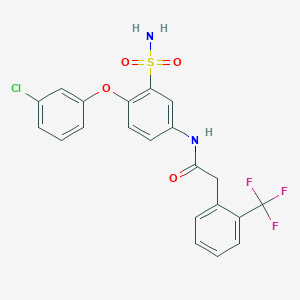
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)
